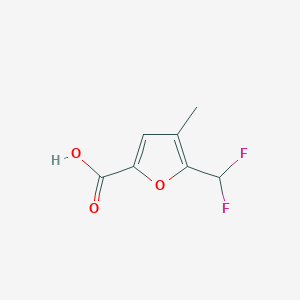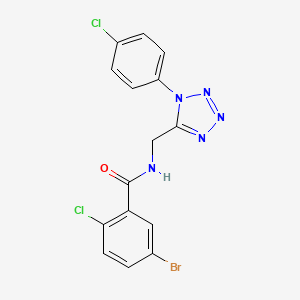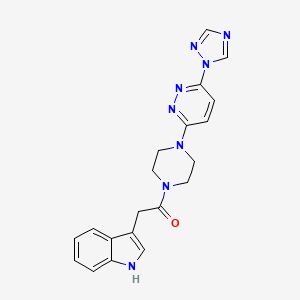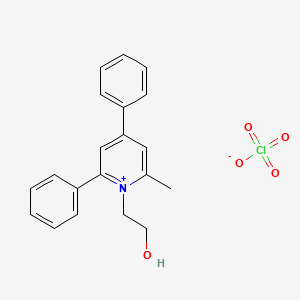
5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). This group is known for its ability to modify the physical, chemical, and biological properties of molecules, making it useful in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a subject of extensive research. Various methods have been developed, including nucleophilic, electrophilic, and free radical difluoromethylation reactions .Chemical Reactions Analysis
Difluoromethyl compounds can undergo various chemical reactions. For example, they can participate in metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(difluoromethyl)-4-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,6H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIIAGONMGSXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-4-methylfuran-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)
![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)


![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)
![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)


![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)

![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)